molecular formula C23H22N6O2S B2605659 5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1207039-98-2

5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2605659
CAS No.: 1207039-98-2
M. Wt: 446.53
InChI Key: YIABITHWQWNEMA-UHFFFAOYSA-N
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Description

5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a pyridazine ring, a piperazine moiety, and a benzothiadiazole core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic reactionsKey reagents often include hydrazine derivatives, ethoxyphenyl compounds, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole apart is its unique combination of these three functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c1-2-31-18-6-3-16(4-7-18)19-9-10-22(25-24-19)28-11-13-29(14-12-28)23(30)17-5-8-20-21(15-17)27-32-26-20/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIABITHWQWNEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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